2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran

nucleophilic substitution leaving group kinetics medicinal chemistry building blocks

2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran (CAS 2172256-67-4) is a fused bicyclic heterocycle comprising a tetrahydrofuran ring annulated to a tetrahydropyran ring in a [3,2-c] fusion pattern, bearing an iodomethyl substituent at the 2-position. With molecular formula C₈H₁₃IO₂ and molecular weight 268.09 g/mol, it is classified by commercial suppliers as a versatile small molecule scaffold and is offered at a minimum purity of 95% for research use only.

Molecular Formula C8H13IO2
Molecular Weight 268.094
CAS No. 2172256-67-4
Cat. No. B2748143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran
CAS2172256-67-4
Molecular FormulaC8H13IO2
Molecular Weight268.094
Structural Identifiers
SMILESC1COCC2C1OC(C2)CI
InChIInChI=1S/C8H13IO2/c9-4-7-3-6-5-10-2-1-8(6)11-7/h6-8H,1-5H2
InChIKeyUHULEUDFQUKMTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran (CAS 2172256-67-4): Fused Bicyclic Iodomethyl Building Block for Medicinal Chemistry and Scaffold-Driven Synthesis


2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran (CAS 2172256-67-4) is a fused bicyclic heterocycle comprising a tetrahydrofuran ring annulated to a tetrahydropyran ring in a [3,2-c] fusion pattern, bearing an iodomethyl substituent at the 2-position . With molecular formula C₈H₁₃IO₂ and molecular weight 268.09 g/mol, it is classified by commercial suppliers as a versatile small molecule scaffold and is offered at a minimum purity of 95% for research use only . The hexahydro-4H-furo[3,2-c]pyran core belongs to a broader furopyran scaffold class that has been validated in drug discovery programs, most notably as a high-affinity P2 ligand motif in HIV-1 protease inhibitors [1].

Why 2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran Cannot Be Replaced by Simpler Iodomethyl Synthons or Bromomethyl Analogs


Substituting 2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran with a monocyclic iodomethyl building block such as 4-(iodomethyl)tetrahydro-2H-pyran (CAS 101691-94-5) sacrifices the stereochemically defined bicyclic scaffold geometry that is critical for target engagement in medicinal chemistry applications, as the [3,2-c] ring fusion enforces a specific spatial orientation of the iodomethyl group distinct from [2,3-b] or [3,4-b] regioisomers [1]. Replacing the iodomethyl group with a bromomethyl analog (e.g., 3a-(bromomethyl)hexahydro-4H-furo[3,2-c]pyran, CAS 2059965-87-4) results in a demonstrably slower leaving group in nucleophilic substitution reactions, since iodide is a superior leaving group compared to bromide in both gas-phase and condensed-phase S_N2 and E2 reaction manifolds [2]. Furthermore, the fully saturated octahydropyrano[3,2-c]pyran variant lacks the furan-ring oxygen placement that defines the furopyran scaffold's hydrogen-bonding and conformational properties exploited in HIV-1 protease inhibitor P2 ligand design [3].

Quantitative Differentiation Evidence for 2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran Against Closest Analogs


Iodomethyl vs. Bromomethyl Leaving Group: S_N2 Reactivity Advantage of the Iodo Substituent

The iodomethyl substituent on the target compound provides a kinetically superior leaving group for nucleophilic substitution compared to the bromomethyl analog 3a-(bromomethyl)hexahydro-4H-furo[3,2-c]pyran (CAS 2059965-87-4). In gas-phase S_N2 reactions, the reactivity order is established as iodide > bromide, attributable to the lower basicity and larger ionic radius of I⁻, which translates to faster reaction rates under identical conditions [1]. This principle is consistently observed across diverse alkyl halide systems: for example, in condensed-phase nucleophilic displacements, ethyl iodide undergoes S_N2 reaction faster than ethyl bromide due to iodide being the better leaving group [2]. While no direct kinetic comparison between these two specific furopyran compounds has been published, the leaving group hierarchy is a firmly established class-level inference applicable to primary iodomethyl vs. bromomethyl electrophiles [2].

nucleophilic substitution leaving group kinetics medicinal chemistry building blocks

Scaffold Validation: Hexahydro-4H-furo-pyran as a High-Affinity P2 Ligand in HIV-1 Protease Inhibitors

The hexahydro-4H-furo-pyran scaffold class, to which the target compound belongs, has been structurally validated as a high-affinity P2 ligand in HIV-1 protease inhibitors. The X-ray crystal structure of wild-type HIV-1 protease in complex with inhibitor GRL-03119A (PDB ID: 6U7P, resolution 1.13 Å) reveals a hexahydro-4H-furo-pyran moiety occupying the P2 pocket, with the inhibitor's phenyl-boronic acid functionality serving as the P2'-ligand [1]. This structural validation is complemented by quantitative enzyme inhibition data: related hexahydrofuropyranol-derived urethane P2 ligands have yielded inhibitors with Kᵢ values as low as 14 pM and antiviral IC₅₀ values of 2.3 nM in cellular assays [2]. In contrast, simpler monocyclic tetrahydropyran or tetrahydrofuran P2 ligands lacking the fused bicyclic scaffold geometry show reduced binding affinity, underscoring the importance of the furopyran core's conformational pre-organization for optimal protease active-site complementarity [3].

HIV-1 protease inhibition P2 ligand design antiviral drug discovery

Furo[3,2-c]pyran-4-one Scaffold Anticancer Activity: Quantitative Cytotoxicity Benchmarks for the Oxidized Scaffold Class

The oxidized furo[3,2-c]pyran-4-one scaffold, directly accessible from the hexahydro-4H-furo[3,2-c]pyran core through oxidation, has demonstrated quantifiable anticancer activity in vitro. In a systematic study of highly oxygenated furo[3,2-c]pyran-4-one derivatives, compound 9d exhibited an IC₅₀ of 2.8 µM against the MCF-7 breast cancer cell line and an IC₅₀ of 3.8 µM against the PC-3 prostate cancer cell line, while compound 5a showed an IC₅₀ of 6.9 µM against MCF-7 cells [1]. These values are within a therapeutically relevant range and compare favorably with other heterocyclic anticancer lead scaffolds. Additionally, furo[3,2-c]pyran-4-one derivatives isolated from the fungus Phellinus igniarius (phelligridins C–F) demonstrated selective in vitro cytotoxicity against human lung cancer (A549) and liver cancer (Bel7402) cell lines [2]. This biological activity is scaffold-dependent: monocyclic pyran-4-one analogs lacking the fused furan ring do not exhibit the same cytotoxicity profile, as the furo[3,2-c] core enables key π-stacking and hydrogen-bonding interactions with cancer-relevant molecular targets [1].

anticancer agents cytotoxicity furopyranone scaffold

Stereochemically Controlled Synthesis: Cis-Selective Prins Cyclization and Stereoconvergent Pd-Catalyzed Annulation

The hexahydro-2H-furo[3,2-c]pyran scaffold can be accessed with defined stereochemistry through two complementary synthetic methodologies. The intramolecular Prins cyclization of (Z)-hex-3-ene-1,6-diol with aldehydes, catalyzed by p-toluenesulfonic acid, provides the corresponding hexahydro-2H-furo[3,2-c]pyran derivatives in good yields with complete cis-selectivity; conversely, the (E)-diol substrate yields trans-fused bicyclic furopyrans, enabling stereochemical divergence from a common precursor pool [1]. In an independent approach, a Pd-catalyzed allylic alkylation cascade forms furo[3,2-c]pyrans from cyclic β-dicarbonyl bis-nucleophiles and 3,6-dihydro-2H-pyran bis-electrophiles; critically, this annulation proceeds stereoconvergently to give cis-fused furopyrans from either cis- or trans-substituted starting materials [2]. In contrast, the regioisomeric furo[2,3-b]pyran scaffold requires different synthetic strategies (e.g., Paternò–Büchi photocycloaddition followed by acid-catalyzed cyclization) that yield distinct stereochemical outcomes [3], making the [3,2-c] scaffold uniquely accessible via the convergent Pd-catalyzed route.

stereoselective synthesis Prins cyclization palladium catalysis

Highest-Impact Application Scenarios for 2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran Based on Verified Evidence


HIV-1 Protease Inhibitor Lead Optimization: Synthesis of Furopyran-Based P2 Ligands

The target compound serves as a strategic iodomethyl-functionalized entry point for constructing hexahydro-4H-furo-pyran-derived P2 ligands for HIV-1 protease inhibitors. The iodomethyl group can undergo nucleophilic displacement with amine or alcohol nucleophiles to install urethane or carbamate P2 ligand extensions, while the bicyclic scaffold provides the conformational pre-organization required for high-affinity binding to the protease active site. As demonstrated by Ghosh et al. (2011, 2019), hexahydrofuropyranol-derived inhibitors achieve Kᵢ values of 14 pM and antiviral IC₅₀ values of 2.3 nM [1], and the scaffold is structurally validated in the 1.13 Å X-ray co-crystal structure PDB 6U7P [2]. The iodomethyl substituent's superior leaving group ability (relative to bromomethyl analogs) enables higher-yielding conjugation to the P2 ligand extension under mild conditions [3].

Anticancer Lead Generation: Diversification of the Furo[3,2-c]pyran-4-one Pharmacophore

The iodomethyl building block provides a versatile precursor for constructing biologically active furo[3,2-c]pyran-4-one derivatives with demonstrated anticancer activity. Following nucleophilic substitution or cross-coupling at the iodomethyl position, oxidation of the hexahydro scaffold yields the fully conjugated furo[3,2-c]pyran-4-one pharmacophore. Quantitative benchmarks for this scaffold class include compound 9d with IC₅₀ = 2.8 µM against MCF-7 breast cancer and IC₅₀ = 3.8 µM against PC-3 prostate cancer cells [4]. The iodine atom can additionally serve as a heavy atom for X-ray crystallographic phasing of inhibitor–target co-crystal structures, accelerating structure-based drug design cycles.

Stereochemical Probe Synthesis for Structure–Activity Relationship (SAR) Studies

The hexahydro-4H-furo[3,2-c]pyran scaffold can be prepared with either cis- or trans-ring fusion stereochemistry using the Prins cyclization methodology of Yadav et al. (2009), where (Z)-diol substrates give complete cis-selectivity and (E)-diol substrates yield trans-fused products [5]. Alternatively, the stereoconvergent Pd-catalyzed allylic alkylation cascade of Bartlett et al. (2013) provides cis-fused furo[3,2-c]pyrans regardless of starting material stereochemistry [6]. Procuring the iodomethyl building block with defined stereochemistry enables systematic SAR exploration of how scaffold stereochemistry affects target binding, metabolic stability, and off-target selectivity—a capability not easily replicated with the [2,3-b] or [3,4-b] regioisomers.

Fragment-Based Drug Discovery (FBDD) Library Design: Fused Bicyclic Oxygen Heterocycle Core

As a compact (MW 268.09), rule-of-three-compliant fragment-sized molecule with a synthetically versatile iodomethyl handle, this compound is well-suited for inclusion in fragment-based drug discovery libraries. The fused furo[3,2-c]pyran core offers a three-dimensional, stereochemically defined scaffold that samples chemical space distinct from flat aromatic fragments. The iodomethyl group enables rapid fragment elaboration via nucleophilic substitution or transition-metal-catalyzed cross-coupling to generate diverse fragment-grown lead series. The scaffold's precedent in HIV-1 protease inhibition [2] and anticancer activity [4] provides a biology-based rationale for prioritizing this fragment core in screening campaigns against aspartyl proteases, kinases, or other cancer-relevant targets.

Quote Request

Request a Quote for 2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.